6-Amino-1-naphthalenesulfonic acid
Overview
Description
6-Amino-1-naphthalenesulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₃S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1-naphthalenesulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine with concentrated sulfuric acid at elevated temperatures (around 130°C). This process yields mainly 1-aminonaphthalene-6-sulfonic acid . Another method involves the nitration of naphthalene-2-sulfonic acid to produce mixed 5- and 8-nitronaphthalene-2-sulfonic acids, which are then reduced to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to achieve sulfonation. The reaction is typically carried out at controlled temperatures and requires careful handling of reagents to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives of naphthalenesulfonic acid.
Reduction: Amino derivatives of naphthalenesulfonic acid.
Substitution: Halogenated naphthalenesulfonic acids.
Scientific Research Applications
6-Amino-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Amino-1-naphthalenesulfonic acid exerts its effects involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biochemical pathways .
Comparison with Similar Compounds
6-Amino-1-naphthalenesulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:
1-Aminonaphthalene-4-sulfonic acid: (Piria’s acid)
1-Aminonaphthalene-5-sulfonic acid: (Laurent’s acid)
1-Aminonaphthalene-7-sulfonic acid: (1,7-Cleve’s acid)
2-Aminonaphthalene-1-sulfonic acid: (Tobias acid)
2-Aminonaphthalene-5-sulfonic acid: (Dahl’s acid)
Uniqueness
This compound is unique due to its specific position of the amino and sulfonic acid groups on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. This positional specificity makes it particularly useful in the synthesis of certain dyes and pigments .
Properties
IUPAC Name |
6-aminonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBHHWDQDGWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230836 | |
Record name | 6-Aminonaphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-05-0 | |
Record name | D Acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminonaphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminonaphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10230836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINONAPHTHALENE-1-SULPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEI692W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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